4-(4-Benzyloxyphenyl)-2-methylphenol
Overview
Description
Molecular Structure Analysis
The molecular structure of a compound like “4-(4-Benzyloxyphenyl)-2-methylphenol” would likely involve multiple ring structures and possibly an ether linkage due to the ‘benzyloxy’ component .
Chemical Reactions Analysis
The chemical reactions involving “4-(4-Benzyloxyphenyl)-2-methylphenol” could be quite diverse, depending on the specific conditions and reactants used .
Physical And Chemical Properties Analysis
The physical and chemical properties of “4-(4-Benzyloxyphenyl)-2-methylphenol” would depend on its specific molecular structure. Factors such as polarity, molecular weight, and functional groups would all play a role .
Scientific Research Applications
Synthesis of Schiff Bases
Schiff bases are a class of organic compounds resulting from the condensation reaction between a primary amine and a carbonyl compound . They have gained significant attention in contemporary chemistry due to their remarkable synthesis methods, diverse properties, and wide-ranging applications . 4-(4-Benzyloxyphenyl)-2-methylphenol could potentially be used in the synthesis of these Schiff bases.
Preparation of Bazedoxifene Acetate
4’-Benzyloxy-2-bromopropiophenone, a compound similar to 4-(4-Benzyloxyphenyl)-2-methylphenol, is used as an intermediate in the preparation of Bazedoxifene acetate . It’s plausible that 4-(4-Benzyloxyphenyl)-2-methylphenol could also be used in a similar manner.
Synthesis of Hetaryl-Azophenol Dyes
4-Benzyloxyphenol is used in the preparation of hetaryl-azophenol dyes via heterocyclic amines in nitrosyl sulphuric acid . Given the structural similarity, 4-(4-Benzyloxyphenyl)-2-methylphenol might also be used in this application.
Use in the Rubber Industry
4-Benzyloxyphenol is used in the rubber industry . Given its similar structure, 4-(4-Benzyloxyphenyl)-2-methylphenol could potentially be used in a similar capacity.
Use as a Depigmenting Agent
4-Benzyloxyphenol acts as a depigmenting agent . It’s possible that 4-(4-Benzyloxyphenyl)-2-methylphenol could be used in a similar way.
Photodynamic Therapy (PDT)
A new series of cyanoaryl porphyrazines with 4-(2-propinyloxy)phenyl and 4-benzyleoxyphenyl fragments in a macrocycle framing was reported to exhibit a good potential as the effective photosensitizer for photodynamic therapy (PDT) . Given the structural similarity, 4-(4-Benzyloxyphenyl)-2-methylphenol might also be used in this application.
Mechanism of Action
Mode of Action
It’s worth noting that compounds with similar structures have been found to participate in suzuki–miyaura (sm) cross-coupling reactions . In these reactions, the compound may interact with its targets through oxidative addition and transmetalation .
Result of Action
Compounds with similar structures have shown potential inhibitory effects in computational molecular docking studies .
properties
IUPAC Name |
2-methyl-4-(4-phenylmethoxyphenyl)phenol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18O2/c1-15-13-18(9-12-20(15)21)17-7-10-19(11-8-17)22-14-16-5-3-2-4-6-16/h2-13,21H,14H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWJYGJDDTZNRHB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=CC=C(C=C2)OCC3=CC=CC=C3)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70684058 | |
Record name | 4'-(Benzyloxy)-3-methyl[1,1'-biphenyl]-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70684058 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Benzyloxyphenyl)-2-methylphenol | |
CAS RN |
1261942-62-4 | |
Record name | 4'-(Benzyloxy)-3-methyl[1,1'-biphenyl]-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70684058 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(4-Benzyloxyphenyl)-2-methylphenol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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